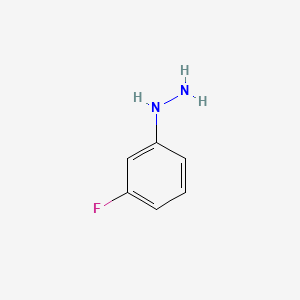

(3-Fluorophenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXFDKOXKNGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342350 | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-27-5 | |

| Record name | (3-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Fluorophenyl)hydrazine CAS number and properties

An In-Depth Technical Guide to (3-Fluorophenyl)hydrazine: Synthesis, Properties, and Applications

Introduction

This compound and its hydrochloride salt are pivotal reagents in modern organic synthesis, particularly valued within the pharmaceutical and materials science sectors. The strategic placement of a fluorine atom on the phenyl ring imparts unique electronic properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of this compound, delving into its core properties, synthesis protocols, critical applications, and safety considerations. As a senior application scientist, the narrative aims to bridge theoretical knowledge with practical, field-proven insights, explaining not just the "how" but the "why" behind its versatile utility.

Section 1: Chemical Identity and Physicochemical Properties

This compound is most commonly handled and supplied as its more stable hydrochloride salt. This is a critical distinction for experimental design, as the free base and the salt exhibit different physical properties and may require different handling procedures. The free base is often generated in situ or just prior to use.

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 658-27-5[1][2] | 2924-16-5[3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₆H₇FN₂[1][2] | C₆H₈ClFN₂[4] or C₆H₇FN₂·HCl[5] |

| Molecular Weight | 126.13 g/mol [1][2] | 162.59 g/mol [4][5][8] |

| IUPAC Name | This compound[2] | This compound;hydrochloride[12] |

| Synonyms | 3-Fluorophenylhydrazine[2] | 1-(3-Fluorophenyl)hydrazine HCl, m-Fluorophenylhydrazine hydrochloride[4][8][11][12] |

Table 2: Physicochemical Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| Appearance | White to light brown/gold crystalline powder[4][8] | Data not consistently available; likely an oil or low-melting solid |

| Melting Point | 268 °C (decomposes)[4][13] | 28 °C[1] |

| Boiling Point | Not applicable | 88 °C at 2 Torr[1] |

| Solubility | Soluble in Methanol (slightly), Chloroform:DMSO (1:1, slightly)[4] | Data not specified |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[4] | Store in freezer (-20°C) under inert atmosphere[1] |

Section 2: Synthesis and Purification

The primary industrial and laboratory synthesis of this compound originates from 3-fluoroaniline. The process is a classic example of diazonium salt chemistry, followed by a controlled reduction.

Mechanism and Rationale

The synthesis involves two core transformations:

-

Diazotization: 3-Fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, particularly by losing N₂ gas to form a reactive phenyl cation.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is sodium sulfite (Na₂SO₃), which, upon subsequent acidification, yields the hydrazine hydrochloride.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of this compound HCl.

Detailed Laboratory Protocol

This protocol is a synthesized representation of established chemical procedures.[1]

Objective: To synthesize this compound from 3-fluoroaniline.

Materials:

-

3-Fluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Carbonate (Na₂CO₃) solution (12% w/v)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a reaction vessel, add 3-fluoroaniline (0.17 mol) to an aqueous solution of hydrochloric acid (115 mL).

-

Cool the mixture to 0–5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (1.24 mol in 71 mL water) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture continuously for 2 hours at this temperature. The formation of the diazonium salt is now complete.

-

-

Reduction to Hydrazine:

-

In a separate, larger vessel, prepare a solution of sodium sulfite (1.9 mol in 443 mL water) and cool it to below 0 °C.

-

Add the previously prepared diazonium salt solution dropwise to the cold sodium sulfite solution. Vigorous stirring is essential.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Hydrolysis and Precipitation:

-

Slowly add concentrated hydrochloric acid (277 mL) to the reaction mixture. Caution: This is an exothermic step.

-

Heat the reaction system to 100 °C and maintain this temperature for 3 hours.

-

Cool the mixture to room temperature. The product, this compound, will precipitate as a solid.

-

-

Isolation:

-

Collect the solid product by filtration.

-

Wash the filter cake with cold acetone and dry under vacuum to yield the final product.

-

Section 3: Key Applications in Research and Development

The utility of this compound stems from the reactivity of the hydrazine moiety, which serves as a potent nucleophile and a precursor for forming nitrogen-containing heterocycles.

Pharmaceutical Synthesis

This compound is a crucial building block for synthesizing a wide range of pharmacologically active molecules.

-

p38 Kinase Inhibitors: It is used to synthesize compounds for the treatment of pro-inflammatory cytokine-mediated diseases.[4] These conditions include rheumatoid arthritis and inflammatory bowel disease, where p38 MAP kinase activity is a key pathological driver.

-

Aurora Kinase B (AURKB) Inhibitors: Recent research has demonstrated its use in developing orally active and selective AURKB inhibitors.[14] Overexpression of AURKB is a hallmark of many aggressive cancers, making it a promising therapeutic target.[14] The fluorinated phenyl group is often integral to achieving the desired binding affinity and selectivity.[14]

Fischer Indole Synthesis

This is arguably the most classic and widespread application of arylhydrazines. The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces indole rings from an arylhydrazine and an aldehyde or ketone. Fluorinated indoles are of immense interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals.

Visualizing the Fischer Indole Synthesis Mechanism

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Analytical and Materials Chemistry

-

Fluorescent Probes: Hydrazine derivatives are employed in the development of fluorescent probes for detecting hydrazine (N₂H₄) in environmental and biological samples.[3] This is crucial as hydrazine is a toxic and carcinogenic compound.[15]

-

Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds like pyrazoles and pyrazolines.[5][10] These scaffolds are not only important in pharmaceuticals but also in agrochemicals and functional materials.[3][10][11]

Section 4: Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using standard spectroscopic techniques. Spectroscopic data for the hydrochloride salt is widely available.[9][16]

Table 3: Representative Spectroscopic Data for this compound Hydrochloride

| Technique | Key Features and Representative Values |

| ¹H NMR | (DMSO-d₆, 400 MHz): Signals typically appear for the aromatic protons (δ 6.7-7.3 ppm) and the hydrazine protons (δ 8.7 ppm and 10.5 ppm, broad singlets for -NH- and -NH₃⁺). The splitting patterns of the aromatic protons are complex due to both H-H and H-F coupling.[9] |

| ¹³C NMR | Aromatic carbons show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. |

| FTIR | Characteristic peaks include N-H stretching (broad, ~3200-3400 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹). |

Section 5: Safety, Handling, and Storage

This compound hydrochloride is a hazardous chemical and requires strict safety protocols.[17]

Table 4: GHS Hazard and Precautionary Information

| Category | GHS Statements |

| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[4][7] |

| Signal Word | Danger[17] or Warning[4][7] (Varies by supplier/concentration) |

| Hazard Statements | H301/H302: Toxic/Harmful if swallowed.[3][17] H311/H312: Toxic/Harmful in contact with skin.[3][17] H315: Causes skin irritation.[7][17] H319: Causes serious eye irritation.[7][17] H331/H332: Toxic/Harmful if inhaled.[3] H335: May cause respiratory irritation.[7][18] |

| Precautionary Statements | P261: Avoid breathing dust.[17][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[17][18] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] P405: Store locked up.[17][18] |

Protocol for Safe Handling and Storage

Objective: To ensure the safe handling and long-term stability of this compound hydrochloride.

Personal Protective Equipment (PPE):

-

Wear tightly fitting safety goggles or a face shield.

-

Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[17][19]

-

Wear a lab coat and closed-toe shoes. For significant quantities, fire/flame resistant and impervious clothing is recommended.[19]

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[17][19]

-

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[17]

Handling Procedure:

-

Do not get in eyes, on skin, or on clothing.[17]

-

Use non-sparking tools and prevent electrostatic discharge.[19]

-

Weigh out the required amount carefully, minimizing the time the container is open.

-

After handling, wash hands thoroughly.[19]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[17][19]

-

For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[4][17]

-

Store away from incompatible materials and sources of ignition.[19][20]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable reactivity, and the advantageous properties conferred by the fluorine substituent make it a valuable component in the modern chemist's toolbox. Understanding its properties, applications, and—most importantly—its handling requirements is essential for leveraging its full potential safely and effectively. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile reagent into their synthetic strategies, paving the way for the discovery of novel molecules with enhanced function and purpose.

References

- 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride. (n.d.). FM-Chemicals. Retrieved January 12, 2026.

-

This compound hydrochloride. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

SAFETY DATA SHEET - 3-Fluorophenylhydrazine hydrochloride. (2025). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

-

Mastering Organic Synthesis: The Essential Role of 3-Fluorophenylhydrazine Hydrochloride. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

- Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026.

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.).

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 12, 2026, from [Link]

- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Rasayan J. Chem. Retrieved January 12, 2026.

-

Hydrazine Toxicology. (2023). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound CAS#: 658-27-5 [m.chemicalbook.com]

- 2. This compound | C6H7FN2 | CID 581026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 4. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2924-16-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [sigmaaldrich.com]

- 8. 3-Fluorophenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 12. 3-Fluorophenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this compound, this document synthesizes known physicochemical properties and presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind experimental choices and grounding methodologies in authoritative practices, this guide serves as a foundational resource for researchers, enabling the optimization of reaction conditions, formulation development, and purification strategies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For active pharmaceutical ingredients (APIs) and their intermediates, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, posing significant challenges for formulation scientists.[2][3] Early and accurate determination of solubility is therefore not merely a routine measurement but a pivotal step in risk mitigation during drug discovery and development.[4] Insufficient solubility can compromise bioassays, lead to underestimated toxicity, and create formidable hurdles in developing a viable dosage form.[5]

3-Fluorophenylhydrazine hydrochloride (C₆H₈ClFN₂) is a vital building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules.[6][7][8] Understanding its solubility profile is paramount for chemists and pharmacologists to control reaction kinetics, design efficient purification processes, and ultimately, to facilitate the development of novel therapeutics. This guide provides the necessary theoretical framework and practical methodologies to empower researchers in this endeavor.

Physicochemical Properties of 3-Fluorophenylhydrazine Hydrochloride

A foundational understanding of a compound's intrinsic properties is essential before undertaking solubility studies. These parameters directly influence its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClFN₂ | [4][9] |

| Molecular Weight | 162.59 g/mol | [4][9][10] |

| Appearance | White to light brown/lemon-gold crystalline powder | [4][7] |

| Melting Point | 268 °C (decomposes) | [6][7] |

| pKa (Predicted, for free base) | 5.06 ± 0.10 | [11] |

| Qualitative Solubility | Slightly soluble in Methanol and Chloroform:DMSO (1:1) | [7] |

The hydrochloride salt form generally enhances the aqueous solubility and stability of parent compounds like phenylhydrazines.[1] However, as a salt of a weak base (predicted pKa of the free base is ~5.06), the solubility of 3-Fluorophenylhydrazine hydrochloride is expected to be highly dependent on the pH of the medium.[11] In acidic environments (pH < pKa), the equilibrium will favor the more soluble, ionized form. Conversely, as the pH increases above the pKa, the compound will convert to its less soluble free base form, potentially leading to precipitation.

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, solubility is assessed in two distinct contexts: thermodynamic and kinetic.[12] Understanding the difference is crucial for interpreting data correctly.

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pressure, and pH, when the dissolved solute is in equilibrium with the undissolved solid.[5][13] It is a critical parameter for formulation and late-stage development. The "gold standard" for its determination is the Shake-Flask Method.[13]

-

Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][14] It is a high-throughput method used for early-stage screening to identify compounds with potential solubility liabilities.[15] Kinetic solubility values are often higher than thermodynamic solubility but can be sensitive to protocol parameters like incubation time and DMSO concentration.[15]

Logical Relationship: Thermodynamic vs. Kinetic Solubility

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Experimental Protocol: Determining Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the definitive method for measuring the equilibrium solubility of 3-Fluorophenylhydrazine hydrochloride. Its self-validating nature stems from ensuring equilibrium is reached from both undersaturated and supersaturated states, with the convergence of results confirming accuracy.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is achieved. The supernatant is then filtered, and the concentration of the dissolved compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials

-

3-Fluorophenylhydrazine hydrochloride (solid powder)

-

Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation : Accurately weigh an excess amount of 3-Fluorophenylhydrazine hydrochloride (e.g., 5-10 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration : Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 700 rpm) for a predetermined period.

-

Expertise & Causality : An incubation time of 24 to 48 hours is typically sufficient to reach equilibrium.[13] To ensure true equilibrium, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to sediment.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles.

-

Trustworthiness : This filtration step is critical. Any particulate matter will artificially inflate the measured concentration. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Dilution : Quantitatively dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification : Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of 3-Fluorophenylhydrazine hydrochloride.

-

Calculation : Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in µg/mL or mM.

Thermodynamic Solubility Workflow

Caption: Shake-Flask method for thermodynamic solubility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of solubility in aqueous buffers, which is common during the lead identification and optimization phases of drug discovery.

Principle

A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. After a short incubation period, any precipitate formed is removed by filtration or centrifugation, and the concentration of the compound remaining in the solution is measured.[2][16]

Materials

-

10 mM stock solution of 3-Fluorophenylhydrazine hydrochloride in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (for incubation and analysis)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Plate centrifuge or filtration manifold with filter plates

-

HPLC-UV or LC-MS/MS system for analysis

Step-by-Step Methodology

-

Plate Preparation : Dispense the aqueous buffer into the wells of a 96-well microplate.

-

Compound Addition : Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., add 2 µL of stock to 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Incubation : Immediately seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[16]

-

Expertise & Causality : This is a non-equilibrium measurement. The incubation time is standardized to allow for comparison across a large number of compounds but is not intended to reach thermodynamic equilibrium.

-

-

Phase Separation : Separate the precipitated solid from the solution. This is typically done by centrifuging the plate at high speed (e.g., 3000 x g for 10 minutes) or by filtering the contents through a 96-well filter plate.[16]

-

Sampling and Analysis : Transfer the clear supernatant to a new analysis plate. The concentration can be determined by various methods, including HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy, by comparing against a calibration curve prepared in the same buffer/DMSO mixture.[2][16]

Discussion and Implications

-

For Process Chemists : The thermodynamic solubility data in organic solvents like ethanol or methanol is critical for designing crystallization and purification steps. Understanding the solubility curve at different temperatures allows for the optimization of yield and purity.

-

For Formulation Scientists : Aqueous thermodynamic solubility at various pH values (e.g., pH 1.2, 4.5, and 6.8, simulating the gastrointestinal tract) is essential.[12] As a hydrochloride salt of a weak base, 3-Fluorophenylhydrazine hydrochloride's solubility is expected to decrease as pH increases. This pH-dependent solubility profile will dictate the formulation strategy for any potential oral dosage form.

-

For Discovery Scientists : High-throughput kinetic solubility assays provide a rapid means to flag potential issues early. While not a definitive measure, low kinetic solubility can indicate that a downstream API may suffer from poor absorption, prompting medicinal chemists to consider structural modifications to improve this property.

It is also important to consider the common ion effect , particularly for hydrochloride salts.[17] The solubility of 3-Fluorophenylhydrazine hydrochloride may be suppressed in media containing a high concentration of chloride ions, such as simulated gastric fluid.[17][18] This is a critical consideration when predicting in vivo behavior from in vitro data.

Conclusion

This technical guide has detailed the critical importance of solubility for pharmaceutical intermediates like 3-Fluorophenylhydrazine hydrochloride. While published quantitative data is sparse, this document provides the necessary scientific context and detailed, actionable protocols for researchers to generate high-quality, reliable solubility data. By employing the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening, scientists can make informed decisions that accelerate the drug development process, from optimizing chemical synthesis to designing effective drug formulations.

References

-

"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

White, K. & Presley, C. Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. [Link]

-

Babu, A. R., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

-

National Center for Biotechnology Information. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PubMed Central. [Link]

-

ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. [Link]

-

PubChem. 4-Fluorophenylhydrazine hydrochloride. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Qingdao Fengchen Technology and trade. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubChem. (3-Fluorophenyl)hydrazine. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. chemiis.com [chemiis.com]

- 4. 3-Fluorophenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. evotec.com [evotec.com]

- 6. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]

- 7. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 8. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]

- 9. 3-Fluorophenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 10. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 658-27-5 [m.chemicalbook.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. researchgate.net [researchgate.net]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. scispace.com [scispace.com]

Spectroscopic data for (3-Fluorophenyl)hydrazine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Fluorophenyl)hydrazine

Abstract

This compound is a substituted aromatic hydrazine of significant interest in synthetic chemistry, serving as a key building block for various heterocyclic compounds with applications in drug development and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of spectral data, present standardized experimental protocols, and explain the underlying principles that validate these methodologies for researchers and scientists in the field.

The Integrated Spectroscopic Workflow: A Strategy for Structural Elucidation

The unambiguous identification of a molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. The following workflow illustrates this interdependent relationship.

Caption: Integrated workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom. The data presented here is for this compound hydrochloride, the common salt form of the compound, which slightly influences the chemical shifts of protons near the hydrazine group due to protonation.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy Data

Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound hydrochloride in DMSO-d₆ shows distinct signals for the aromatic protons and the hydrazine protons.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.50 | Singlet (broad) | 1H | -NH- |

| ~8.70 | Singlet (broad) | 2H | -NH₂ |

| ~7.30 | Triplet of doublets | 1H | H-5 |

| ~6.87 | Doublet | 1H | H-6 |

| ~6.83 | Doublet | 1H | H-2 |

| ~6.73 | Doublet of triplets | 1H | H-4 |

Note: Data corresponds to the hydrochloride salt in DMSO-d₆. Broad signals for N-H protons are due to chemical exchange and quadrupolar relaxation.[3]

¹³C NMR Spectroscopy Data

Carbon NMR reveals the number of chemically distinct carbon atoms. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons through C-F coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 240 Hz) | C-3 |

| ~145 (d, ³JCF ≈ 10 Hz) | C-1 |

| ~131 (d, ³JCF ≈ 9 Hz) | C-5 |

| ~110 (d, ²JCF ≈ 21 Hz) | C-4 |

| ~105 (d, ²JCF ≈ 25 Hz) | C-2 |

| ~102 (d, ⁴JCF ≈ 3 Hz) | C-6 |

Note: Data is typical for this compound class and sourced from spectral databases.[4][5] The doublet (d) multiplicity and coupling constants (J) are due to splitting by the adjacent fluorine atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

Expertise & Causality: The choice of solvent is critical. This compound hydrochloride is a polar salt, exhibiting good solubility in deuterated dimethyl sulfoxide (DMSO-d₆), which also conveniently shifts the residual water peak away from the regions of interest.[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquisition: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (5 seconds) with proton decoupling are used to ensure quantitative accuracy.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Characteristic IR Absorption Bands

The IR spectrum of this compound is distinguished by absorptions corresponding to N-H, C-F, aromatic C=C, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Medium-Broad | N-H stretching (hydrazine) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1620-1580 | Strong | Aromatic C=C stretching |

| 1500-1450 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretching |

| 800-600 | Strong | Aromatic C-H bending (out-of-plane) |

Note: Data is compiled from spectral databases for the hydrochloride salt.[4][5] The N-H stretches may appear as multiple sharp peaks or a single broad one depending on hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Expertise & Causality: ATR-FTIR is a modern, rapid, and reliable method for acquiring IR spectra of solid powders without the need for extensive sample preparation like creating KBr pellets. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and the internally reflected IR beam probes the sample's surface.

-

Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural features. The data below corresponds to the free base, this compound (C₆H₇FN₂), with a molecular weight of 126.13 g/mol .[6]

Electron Ionization (EI) Mass Spectrum Data

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 126 | High | [M]⁺˙ (Molecular Ion) |

| 110 | Moderate | [M - NH₂]⁺ |

| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 75 | Moderate | Loss of HCN from [C₆H₄F]⁺ |

Note: Data is sourced from the NIST Mass Spectrometry Data Center via PubChem for the free base.[6] The molecular ion peak at m/z 126 is direct evidence of the compound's molecular weight.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the ideal method for volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound.

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set the injector temperature to 250 °C to ensure rapid volatilization.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Begin with an initial oven temperature of 50 °C, hold for 1 minute, then ramp the temperature at 10-20 °C/min up to 280 °C. This gradient ensures separation of components with different boiling points.

-

-

MS Method Setup:

-

Ion Source: Use a standard electron ionization (EI) source at 70 eV. This energy level is standardized across instruments to allow for library matching.

-

Mass Analyzer: Set the analyzer to scan a mass range of m/z 40-400.

-

Transfer Line: The temperature of the transfer line from the GC to the MS should be set to ~280 °C to prevent condensation.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The instrument will automatically execute the temperature program and acquire mass spectra for all eluting peaks.

-

Data Analysis: Analyze the resulting chromatogram. The mass spectrum corresponding to the main peak should be extracted and compared against spectral libraries (like NIST) and the expected fragmentation pattern.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a definitive structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the position of the fluorine substituent. IR spectroscopy confirms the presence of key functional groups, particularly the N-H bonds of the hydrazine and the C-F bond. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. The protocols described herein represent robust, self-validating methodologies that ensure the generation of accurate and reproducible spectroscopic data for this important chemical building block.

References

-

This compound hydrochloride - SpectraBase. John Wiley & Sons, Inc. [4][5]

-

3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum - ChemicalBook. [3]

-

2924-16-5 | 3-Fluorophenylhydrazine hydrochloride - Chemcas. [1]

-

This compound | C6H7FN2 | CID 581026 - PubChem. National Center for Biotechnology Information. [6]

-

3-Fluorophenylhydrazine hydrochloride | CAS 2924-16-5 | SCBT - Santa Cruz Biotechnology. [2]

Sources

- 1. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 2. scbt.com [scbt.com]

- 3. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C6H7FN2 | CID 581026 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (3-Fluorophenyl)hydrazine

Introduction: Navigating the Reactive Landscape of a Key Synthetic Intermediate

(3-Fluorophenyl)hydrazine and its salts are pivotal reagents in modern medicinal and materials chemistry.[1][2] Valued for their role in constructing complex heterocyclic scaffolds, such as fluorinated pyrazoles, their utility is intrinsically linked to the reactive nature of the hydrazine moiety.[1] This reactivity, however, necessitates a rigorous and informed approach to safety and handling. This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of the hazards associated with this compound. By explaining the causality behind each safety protocol, we aim to equip researchers, scientists, and drug development professionals with the expertise to manage its risks effectively, ensuring both personal safety and experimental integrity.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is the bedrock of safe handling. This compound is a compound that demands respect, as evidenced by its physical characteristics and formal hazard classifications.

Physicochemical Properties

The physical state and volatility of a compound dictate its potential routes of exposure. This compound is a low-melting solid, indicating that it may be handled as a powder but could also melt into a liquid depending on ambient laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [3][4][5] |

| Molecular Weight | 126.13 g/mol | [3][4] |

| CAS Number | 658-27-5 | [3][4][5] |

| Appearance | White to light brown powder/solid | [6] |

| Melting Point | 28 °C | [5] |

| Boiling Point | 88 °C | [5] |

| Solubility | Soluble in Chloroform, DMSO, and Methanol (data for hydrochloride salt) | [6] |

Note: Data for the hydrochloride salt (CAS 2924-16-5) is often reported and is considered relevant for safety assessments due to similar hazard profiles.[6][7][8]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. This compound and its hydrochloride salt are classified as acutely toxic and irritant substances.[1][7][9] The primary routes of exposure—ingestion, dermal contact, and inhalation—are all associated with significant toxicity.[1][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS data synthesized from multiple sources for this compound and its hydrochloride salt.[7][9][10][11][12]

The "Danger" or "Warning" signal word associated with this compound underscores the need for stringent adherence to safety protocols.[7][10]

Section 2: The Core of Safe Handling: A Proactive Approach

Safe handling is not a passive activity; it is an active, anticipatory process. The following protocols are designed as a self-validating system, where the rationale behind each step reinforces the importance of the next.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source. All manipulations of this compound must be performed within a certified chemical fume hood to control airborne concentrations of dust or vapors.[7][13][14] The causality is clear: the compound's toxicity upon inhalation necessitates that any potential for aerosolization be managed by a dedicated exhaust system.[7]

Furthermore, the workspace must be equipped with readily accessible emergency eyewash stations and safety showers.[7][13] This is not merely a compliance measure; it is a critical failsafe. In the event of accidental contact, immediate and copious irrigation is the most effective means of mitigating severe tissue damage.[3][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on the specific hazards of this compound.

-

Hand Protection : Chemically resistant gloves are mandatory.[3] Materials such as nitrile or neoprene should be selected, and it is crucial to consult the glove manufacturer's compatibility data.[15] Gloves must be inspected for integrity before each use and removed using a technique that avoids contaminating the skin.[3][11] The rationale stems from the compound's high dermal toxicity; even minor skin contact can be harmful.[7]

-

Eye and Face Protection : ANSI-compliant safety goggles are the minimum requirement.[14] Given the risk of serious eye irritation, a face shield should be worn in situations with a higher splash potential.[8][14]

-

Body Protection : A flame-resistant lab coat must be worn to protect against splashes and spills.[3][14] For larger-scale operations, impervious clothing may be necessary.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[7][8][11]

-

Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required.[11] However, if exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator with appropriate cartridges must be used.[3]

Workflow for Safe Handling and Dispensing

The following workflow illustrates the critical decision points and safety measures required when handling this compound.

Caption: Logical flow for the safe handling and dispensing of this compound.

Section 3: Storage and Reactivity Management

The long-term safety of a laboratory depends on proper chemical storage and a keen awareness of reactivity hazards.

Conditions for Safe Storage

This compound requires specific storage conditions to maintain its stability and prevent hazardous reactions.

-

Container : Store in a tightly closed container.[3][7][11] This prevents exposure to moisture and air, which can degrade the compound.

-

Atmosphere : Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7][15] Hydrazines as a class can be sensitive to oxidation.

-

Location : The storage area must be a dry, cool, and well-ventilated place, away from sources of ignition.[3][7][13] Store locked up and segregated from incompatible materials.[7][8]

-

Segregation : Do not store near strong oxidizing agents, bases, or reducing agents.[7][8] Keep separate from foodstuff containers.[3]

Chemical Incompatibilities and Hazardous Decomposition

Understanding what this compound should not come into contact with is as critical as knowing how to handle it correctly.

-

Incompatible Materials : Strong oxidizing agents, bases, and reducing agents can initiate vigorous or explosive reactions.[7][8][16]

-

Conditions to Avoid : Avoid exposure to excess heat, open flames, sparks, and electrostatic discharge.[3][13][16] Contact with certain metals may evolve flammable hydrogen gas.[13]

-

Hazardous Decomposition Products : Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas (for the hydrochloride salt).[7][8][16] The formation of these products during a fire is a primary reason why firefighters must wear self-contained breathing apparatus.[3]

Section 4: Emergency Protocols: A Validated Response System

In the event of an incident, a clear, practiced, and validated emergency response is paramount.

Accidental Release Measures

A spill of this compound must be treated as a major incident.[14]

-

Evacuate : Immediately evacuate personnel from the affected area, keeping people upwind of the spill.[3]

-

Ventilate & Isolate : Ensure adequate ventilation while removing all sources of ignition (flames, sparks, hot surfaces).[3][13]

-

Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3]

-

Absorb : Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to collect the spilled substance.[11]

-

Collect : Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of the waste as hazardous material in accordance with all local, state, and federal regulations.[3][7]

First Aid: Immediate and Decisive Action

The toxicity of this compound requires immediate medical attention following any exposure. The following flowchart outlines the critical first aid steps.

Caption: Decision-making flowchart for first aid response to exposure incidents.

It is imperative to show the Safety Data Sheet (SDS) to the attending medical personnel.[7][8]

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards : The compound itself may not be flammable, but containers can explode when heated.[13] The primary danger comes from the hazardous decomposition products released upon thermal degradation.[7][8][16]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[3][16]

Section 5: Disposal Considerations

Chemical waste management is a critical component of the laboratory safety lifecycle. This compound and its containers must be disposed of as hazardous waste.[14][15] Do not discharge into sewer systems or the environment.[3] All disposal practices must comply with institutional policies and government regulations. Contaminated packaging should be triple-rinsed (if appropriate) and disposed of in the same manner as the chemical itself.[3]

References

-

3-Fluorophenylhydrazine hydrochloride | 2924-16-5. Autech Scientific.[Link]

-

This compound | C6H7FN2 | CID 581026. PubChem, National Center for Biotechnology Information.[Link]

-

This compound hydrochloride. Crysdot LLC.[Link]

-

Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

-

4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981. PubChem, National Center for Biotechnology Information.[Link]

-

Hydrazine Safety Information. University of California, Santa Barbara Environmental Health & Safety.[Link]

-

Hydrazine - Risk Management and Safety. University of Notre Dame.[Link]

-

Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar, Wright State University.[Link]

-

HYDRAZINE (H-70) FAMILIARIZATION AND RESPONSE. 354th Fighter Wing Instruction 21-125.[Link]

-

HYDRAZINE (H-70) FAMILIARIZATION AND RESPONSE. 51st Fighter Wing Instruction 21-113.[Link]

Sources

- 1. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C6H7FN2 | CID 581026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 658-27-5 [m.chemicalbook.com]

- 6. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 2924-16-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. ehs.ucsb.edu [ehs.ucsb.edu]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. fishersci.com [fishersci.com]

Mastering the Stability of (3-Fluorophenyl)hydrazine Hydrochloride: A Guide to Optimal Storage and Handling

An In-depth Technical Guide for Researchers and Drug Development Professionals

(3-Fluorophenyl)hydrazine hydrochloride (CAS No. 2924-16-5) is a vital building block in modern medicinal chemistry and pharmaceutical development. It serves as a key precursor for synthesizing a range of compounds, including those investigated for the treatment of pro-inflammatory cytokine-mediated diseases.[1] The inherent reactivity of the hydrazine moiety, while synthetically useful, also renders the compound susceptible to degradation, compromising sample integrity, experimental reproducibility, and safety.

This guide provides a comprehensive framework for the optimal storage and handling of this compound hydrochloride, grounded in its physicochemical properties. As senior application scientists, our goal is to move beyond mere procedural lists and impart a deeper understanding of the causality behind these critical protocols, ensuring the long-term stability and reliable performance of this reagent in your research endeavors.

Physicochemical Profile and Inherent Instability

Understanding the intrinsic properties of this compound hydrochloride is fundamental to appreciating its storage requirements. The molecule's stability is a delicate balance between the stabilizing effect of the hydrochloride salt and the reactive nature of the aryl hydrazine group.

The hydrazine functional group (-NHNH₂) is a potent reducing agent and is susceptible to atmospheric oxidation. While converting the free base to its hydrochloride salt enhances stability by protonating the basic nitrogen atoms, it does not eliminate the potential for degradation. Factors such as temperature, oxygen, light, and moisture can still initiate decomposition pathways.[2] A notable sign of degradation is a color change from its typical white or light brown to a darker, discolored powder.[1]

| Property | Value | Source(s) |

| CAS Number | 2924-16-5 | [1][3] |

| Molecular Formula | C₆H₇FN₂ · HCl | [4] |

| Molecular Weight | 162.59 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 268 °C (with decomposition) | [1][5] |

| Solubility | Slightly soluble in Methanol and a 1:1 mixture of Chloroform:DMSO | [1] |

Core Storage Directives: A Multi-Faceted Approach

A self-validating storage protocol must address multiple environmental factors. The following directives are designed to create a stable environment that preserves the chemical integrity of this compound hydrochloride over the long term.

Temperature: The Primary Rate Controller

Kinetic control is paramount. While some suppliers suggest ambient temperature storage, this is suitable only for short-term use.[6] For long-term preservation and to minimize the rate of any potential decomposition, refrigerated storage is strongly recommended.[2]

-

Long-Term Storage (> 1 month): Store at 2-8°C .[1] This temperature range significantly slows down thermally induced degradation processes.

-

Short-Term Storage (< 1 month): Storage in a cool, dry place away from direct heat is acceptable.

Atmosphere: Preventing Oxidative Degradation

The primary atmospheric threat is oxygen. The hydrazine moiety can be readily oxidized, leading to the formation of impurities.

-

Inert Atmosphere: The container should be stored under a dry, inert atmosphere such as argon or nitrogen.[1][4] This is the most critical step to prevent oxidative degradation. When aliquoting the material, the vial should be backfilled with inert gas before sealing.

Moisture and Light: Catalysts for Decay

-

Moisture Control: this compound hydrochloride is a salt and can be hygroscopic.[2] Store in a tightly closed container in a dry environment.[7][8] For added protection, the primary container can be placed inside a desiccator. Moisture can hydrolyze the compound or facilitate oxidative reactions.

-

Light Protection: Photodegradation is a potential risk for many complex organic molecules. Store the material in an amber glass vial or otherwise protected from light to prevent light-induced decomposition.[8]

Summary of Optimal Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Long-term) | Slows the rate of thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the reactive hydrazine group. |

| Moisture | Dry / Desiccated | Prevents hydrolysis and moisture-facilitated side reactions. |

| Light | Dark (Amber Vial) | Prevents photo-induced degradation. |

| Container | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture. |

Chemical Incompatibility and Segregation

Proper segregation is a cornerstone of laboratory safety and sample preservation. This compound hydrochloride must be stored separately from incompatible materials to prevent hazardous reactions.[7]

| Incompatible Class | Examples | Rationale for Segregation |

| Strong Oxidizing Agents | Peroxides, Nitrates, Chromates | Can cause a violent or explosive reaction with the hydrazine group, which is a strong reducing agent.[2][4][8] |

| Bases | Sodium Hydroxide, Amines | Will deprotonate the hydrochloride salt to form the free base, which is significantly less stable and more volatile.[4][8] |

| Reducing Agents | Hydrides, Active Metals | While itself a reducing agent, storage with other strong reducing agents is poor practice and can lead to complex side reactions.[4][8] |

| Acids | Strong Acids (e.g., Nitric, Sulfuric) | Although a hydrochloride salt, mixing with strong, oxidizing acids can lead to dangerous reactions.[2] |

Experimental Protocol: Aliquoting for Long-Term Storage

To prevent repeated exposure of the bulk material to the atmosphere, it is best practice to aliquot a new bottle into smaller, single-use quantities upon receipt. This protocol ensures the long-term stability of the stock.

Objective: To safely aliquot a bulk supply of this compound hydrochloride into smaller vials for long-term, stable storage.

Materials:

-

Stock bottle of this compound hydrochloride

-

Appropriate number of small (10-50 mg capacity) amber glass vials with PTFE-lined screw caps

-

Spatula

-

Analytical balance

-

Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)

-

Parafilm® or other sealing tape

-

Cryo-safe labels

Procedure:

-

Prepare the Environment: Purge the glove box or glove bag with your chosen inert gas (e.g., Argon) until the oxygen level is below 50 ppm.

-

Pre-label Vials: Label the empty amber vials with the chemical name, CAS number, date of aliquoting, and the intended mass.

-

Equilibrate Materials: Place the sealed stock bottle, vials, spatula, and other necessary equipment inside the glove box antechamber and allow them to equilibrate to the inert atmosphere.

-

Tare Vials: Inside the glove box, place a pre-labeled vial on the analytical balance and tare the weight.

-

Dispense Compound: Carefully open the stock bottle. Using a clean spatula, dispense the desired amount of this compound hydrochloride into the tared vial.

-

Seal Vial: Tightly screw on the vial cap.

-

Purge Headspace (Optional but Recommended): Briefly loosen the cap, flush the vial's headspace with a stream of inert gas for a few seconds, and immediately retighten the cap. This ensures a fully inert environment inside the vial.

-

Final Seal and Labeling: Wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture and air ingress. Verify the label is correct.

-

Repeat: Repeat steps 4-8 for all remaining aliquots.

-

Storage: Place the newly created aliquots into a labeled secondary container and transfer them to a 2-8°C refrigerator for long-term storage.

Caption: Workflow for aliquoting this compound hydrochloride.

Conclusion: A Foundation for Reliable Science

The integrity of advanced chemical reagents like this compound hydrochloride is not a passive state but an actively maintained condition. By implementing the multi-faceted storage strategy detailed in this guide—controlling temperature, atmosphere, moisture, and light, while respecting chemical incompatibilities—researchers can ensure the long-term stability and purity of this compound. Adherence to these protocols provides a self-validating system that minimizes reagent-based variability, leading to more reproducible experimental outcomes and enhancing both safety and the quality of scientific discovery.

References

- Vertex AI Search. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemicalBook. 3-Fluorophenylhydrazine hydrochloride - Safety Data Sheet.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluorophenylhydrazine hydrochloride.

- ChemicalBook. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5.

- Fisher Scientific. 3-Fluorophenylhydrazine hydrochloride, 98%.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-Fluorophenylhydrazine hydrochloride.

- BLD Pharm. 2924-16-5|this compound hydrochloride.

- Sigma-Aldrich. This compound hydrochloride.

- DTIC. Safety and Handling of Hydrazine.

Sources

- 1. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 3-Fluorophenylhydrazine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 6. 3-Fluorophenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Guide to the Synthesis and Purification of (3-Fluorophenyl)hydrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)hydrazine hydrochloride (CAS No. 2924-16-5) is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex heterocyclic scaffolds.[1] Its utility in reactions such as the Fischer indole synthesis makes it an indispensable reagent for creating molecules with significant biological activity.[1] This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound hydrochloride, moving beyond a simple recitation of steps to explain the underlying chemical principles, critical process parameters, and necessary safety protocols. The methodologies described are grounded in established chemical literature, offering a reliable framework for laboratory and developmental applications.

The Synthetic Pathway: From Amine to Hydrazine Salt

The most prevalent and efficient synthesis of this compound hydrochloride is a two-step process commencing with the aromatic amine, 3-fluoroaniline. The strategy involves:

-

Diazotization: Conversion of the primary amino group of 3-fluoroaniline into a diazonium salt.

-

Reduction: Subsequent reduction of the diazonium intermediate to the target hydrazine, which is then isolated as its stable hydrochloride salt.

This classical approach is favored for its reliability and scalability.

Step 1: Diazotization of 3-Fluoroaniline

Causality and Mechanism: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[3] The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen of the amine.[2] A series of proton transfers and the elimination of a water molecule yield the aryl diazonium ion.

The choice of hydrochloric acid is strategic; it not only facilitates the generation of nitrous acid but also protonates the 3-fluoroaniline, rendering it soluble in the aqueous medium and providing the chloride counter-ion for the final product.

Critical Parameters: Temperature control is the most critical factor in this step. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, often vigorously, to release nitrogen gas and form undesired phenolic byproducts. Therefore, the reaction must be maintained between 0 and 5 °C using an ice-salt bath to ensure the stability of the diazonium intermediate for the subsequent reduction step.

Experimental Protocol: Diazotization

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Amine Solution: To the flask, add 3-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3.0 eq) diluted with water. Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water.

-

Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. The rate of addition should be controlled to prevent a temperature spike from the exothermic reaction.

-

Completion: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure the reaction goes to completion. The formation of a clear, pale yellow solution indicates the successful generation of the (3-fluorophenyl)diazonium chloride intermediate. This solution should be used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

Causality and Mechanism: The diazonium salt is a versatile intermediate that can be reduced to the corresponding hydrazine using various reagents.[4] Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a classic and highly effective reducing agent for this transformation.[5][6] The Sn(II) ion acts as the reductant, donating electrons to the diazonium group, which ultimately leads to the formation of the hydrazine and Sn(IV). The highly acidic environment is necessary to maintain the stability of the stannous chloride and the product. The desired this compound hydrochloride is often sparingly soluble in the cold, acidic reaction mixture, allowing for its direct isolation by filtration.[5]

Alternative Reducing Agents:

-

Sodium Sulfite (Na₂SO₃): Another widely used method involves reduction with sodium sulfite or bisulfite.[4][7][8] This process is also effective but may require careful pH control.

-

Ascorbic Acid: More modern, metal-free methods have been developed using mild reducing agents like ascorbic acid, which can be advantageous for avoiding heavy metal contamination.

Experimental Protocol: Reduction with Stannous Chloride

-

Reducing Solution: In a separate, large flask equipped for stirring and cooling, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice-salt bath.

-

Reaction: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. Maintain the temperature below 10 °C during the addition.

-

Precipitation: Upon addition, a precipitate of this compound hydrochloride should begin to form. After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold hydrochloric acid or a saturated sodium chloride solution to remove residual tin salts and other impurities.

-

Drying: Dry the crude product under vacuum to yield crude this compound hydrochloride.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Purification: Achieving High Purity by Recrystallization

The crude product obtained from the synthesis typically contains inorganic salts and minor organic impurities. Recrystallization is the most effective method for purification, exploiting the difference in solubility of the product and impurities in a chosen solvent system at varying temperatures.

Principle of Self-Validation: A successful recrystallization protocol is self-validating. The formation of well-defined crystals from a solution upon cooling is a strong indicator of purification, as the crystal lattice tends to exclude impurity molecules. A sharpened melting point range of the final product compared to the crude material further validates the efficacy of the purification.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common and effective solvent system for aryl hydrazine hydrochlorides is an alcohol/water mixture (e.g., ethanol/water) or simply hot water followed by the addition of concentrated HCl.[8]

-

Dissolution: Place the crude this compound hydrochloride in a flask and add a minimal amount of the chosen hot solvent (e.g., hot water) until the solid just dissolves.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored organic impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities. This step prevents premature crystallization of the product on the funnel.

-

Crystallization: If using water, add concentrated hydrochloric acid to the hot filtrate to decrease the solubility of the hydrochloride salt.[8][9] Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (e.g., ethanol or acetone) to remove any soluble impurities adhering to the crystal surfaces.[9]

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification via recrystallization.

Quality Control and Characterization

Confirming the identity and purity of the final product is essential. A combination of physical and spectroscopic methods should be employed.

| Parameter | Typical Specification | Methodology |

| Appearance | White to light yellow or gold crystalline powder | Visual Inspection |

| Molecular Formula | C₆H₇FN₂ · HCl | Elemental Analysis / Mass Spectrometry |

| Molecular Weight | 162.59 g/mol [10][11][12] | Mass Spectrometry |

| Purity | ≥97%[10][11][12] | HPLC / NMR |

| Identity Confirmation | Conforms to reference spectra | ¹H NMR, ¹³C NMR, IR Spectroscopy[13] |

| Melting Point | Literature-specific value | Melting Point Apparatus |

Critical Safety and Handling Protocols

Trustworthiness through Safety: A protocol's trustworthiness is directly linked to its safety. Hydrazine derivatives are classified as hazardous materials and must be handled with extreme care.

-

Toxicity and Carcinogenicity: Hydrazines are toxic upon ingestion, inhalation, and skin contact. They are also considered potential carcinogens.[14][15] All manipulations must be performed inside a certified chemical fume hood.[15]

-

Corrosivity: These compounds can cause severe skin and eye damage.[15][16]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Storage: Store this compound hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept separate from strong oxidizing agents and acids.[17][18]

-

Waste Disposal: All waste materials, including contaminated glassware and PPE, must be disposed of as hazardous waste in accordance with local and institutional regulations.[18]

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group, Durham University. [Link]

-